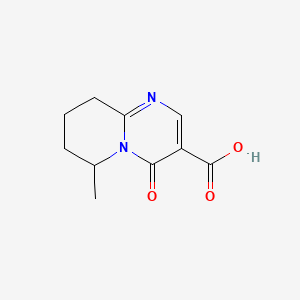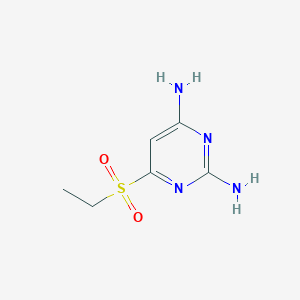
3-(1,3-Dimethylpyrrolidin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dimethylpyrrolidin-3-yl)phenol is an organic compound that belongs to the class of phenols and pyrrolidines It is characterized by a phenol group attached to a pyrrolidine ring, which is substituted with two methyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dimethylpyrrolidin-3-yl)phenol typically involves the reaction of a substituted pyrrolidine with a phenol derivative. One common method includes the alkylation of 3-hydroxyphenol with 1,3-dimethylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
3-(1,3-Dimethylpyrrolidin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dimethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-(1,3-Dimethylpyrrolidin-3-yl)methanamine
- 3-(1,3-Dimethylpyrrolidin-3-yl)aniline
- 3-(1,3-Dimethylpyrrolidin-3-yl)benzyl alcohol
Comparison: Compared to its analogs, 3-(1,3-Dimethylpyrrolidin-3-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The phenol group allows for additional hydrogen bonding and redox reactions, making this compound more versatile in various applications.
Propriétés
Numéro CAS |
2093-29-0 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(1,3-dimethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C12H17NO/c1-12(6-7-13(2)9-12)10-4-3-5-11(14)8-10/h3-5,8,14H,6-7,9H2,1-2H3 |
Clé InChI |
WNFFIEOSTPUMGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















